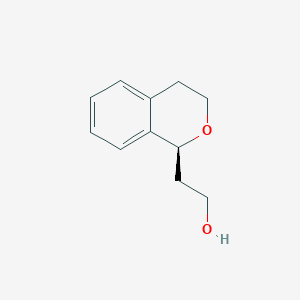
(S)-2-(Isochroman-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Isochroman-1-yl)ethanol is a chiral compound that belongs to the class of isochromans. Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydrofuran ring. This specific compound is characterized by the presence of an ethanol group attached to the second carbon of the isochroman ring system. The (S) configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Isochroman-1-yl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-2-(Isochroman-1-yl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone to the alcohol. The process is carried out under high pressure and temperature to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Isochroman-1-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form (S)-2-(Isochroman-1-yl)ethanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: As mentioned earlier, the reduction of the corresponding ketone to this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide to form the corresponding halides.
Major Products Formed:
- Oxidation of this compound yields (S)-2-(Isochroman-1-yl)ethanone.
- Reduction of (S)-2-(Isochroman-1-yl)ethanone produces this compound.
- Substitution reactions can yield various halides or other functionalized derivatives.
Scientific Research Applications
(S)-2-(Isochroman-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-(Isochroman-1-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The isochroman ring system provides a rigid framework that can enhance the compound’s stability and selectivity.
Comparison with Similar Compounds
- ®-2-(Isochroman-1-yl)ethanol: The enantiomer of (S)-2-(Isochroman-1-yl)ethanol with a different three-dimensional arrangement of atoms.
- Isochroman-1-ylmethanol: A related compound with a methanol group instead of an ethanol group.
- Isochroman-1-ylmethylamine: A compound with an amine group attached to the isochroman ring.
Uniqueness: this compound is unique due to its specific (S) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable chiral building block in various research and industrial applications.
Properties
IUPAC Name |
2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIIBWMBZVKXBX-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C2=CC=CC=C21)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
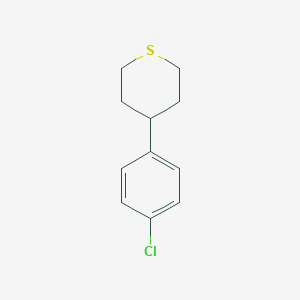
![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)
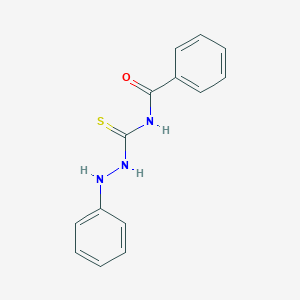
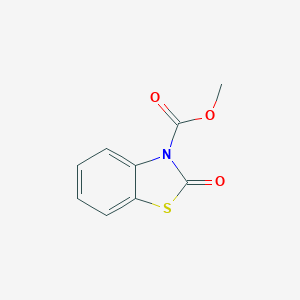
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
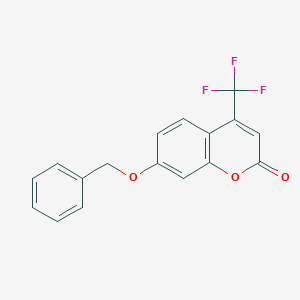
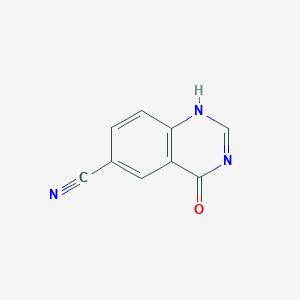
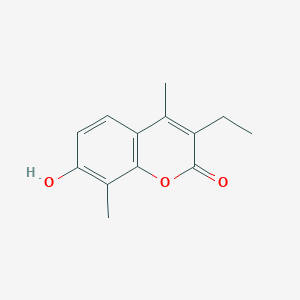

![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)
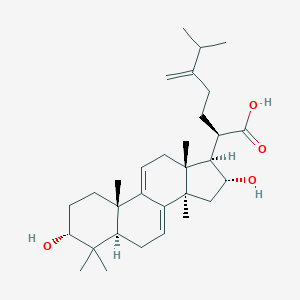

![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
